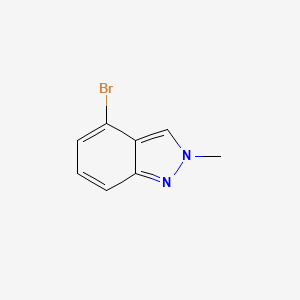

4-Bromo-2-methyl-2H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-5-6-7(9)3-2-4-8(6)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOZLGCQBJDWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626451 | |

| Record name | 4-Bromo-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590417-93-9 | |

| Record name | 4-Bromo-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 590417-93-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2-methyl-2H-indazole (CAS 590417-93-9)

Foreword: The Strategic Value of the Indazole Scaffold

In the landscape of modern medicinal chemistry, certain heterocyclic structures have earned the designation of "privileged scaffolds" due to their recurring appearance in a multitude of biologically active compounds. The indazole nucleus is a prime example of such a scaffold, prized for its ability to form key hydrogen bond interactions with protein targets, mimicking the purine core of ATP.[1] This has led to its central role in the development of numerous kinase inhibitors, including the FDA-approved anticancer agent Pazopanib.[2][3] Within this important class of molecules, 4-Bromo-2-methyl-2H-indazole emerges as a particularly valuable and versatile building block. Its pre-installed bromine atom at the 4-position serves as a versatile synthetic handle for diversification through cross-coupling reactions, while the N2-methyl group locks the tautomeric form, providing conformational rigidity and directing substitution patterns. This guide provides an in-depth examination of its synthesis, reactivity, and application for researchers engaged in drug discovery and materials science.

Core Physicochemical Properties and Spectroscopic Signature

A precise understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in synthesis and analysis.

| Property | Value | Reference(s) |

| CAS Number | 590417-93-9 | [4] |

| Molecular Formula | C₈H₇BrN₂ | [4] |

| Molecular Weight | 211.06 g/mol | [4] |

| Appearance | Solid | - |

| SMILES | Cn1cc2c(Br)cccc2n1 | - |

| InChI Key | OFOZLGCQBJDWRJ-UHFFFAOYSA-N | - |

Table 1: Key Physicochemical Properties of this compound.

Spectroscopic Characterization

While experimental spectra should always be acquired for batch-specific confirmation, the following table outlines the expected NMR and MS data, crucial for reaction monitoring and structural verification.[5][6]

| Nucleus | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | ||

| N-CH₃ | ~4.1-4.3 | Singlet, 3H |

| H-3 | ~8.0-8.2 | Singlet, 1H |

| H-5 | ~7.0-7.2 | Doublet |

| H-6 | ~7.2-7.4 | Triplet (or dd) |

| H-7 | ~7.5-7.7 | Doublet |

| ¹³C NMR | ||

| N-CH₃ | ~35-37 | |

| C3 | ~125-127 | |

| C3a | ~122-124 | |

| C4 (bearing Br) | ~110-112 | |

| C5 | ~123-125 | |

| C6 | ~128-130 | |

| C7 | ~118-120 | |

| C7a | ~148-150 | |

| Mass Spec (ESI+) | m/z ~211/213 [M+H]⁺ | Isotopic pattern characteristic of bromine (approx. 1:1 ratio) |

Table 2: Expected Spectroscopic Data for this compound. Note: Predicted shifts are based on standard principles of NMR spectroscopy and may vary based on solvent and experimental conditions.

Synthesis: A Study in Regioselective Alkylation

The synthesis of this compound is most commonly achieved via the N-alkylation of the parent 4-bromo-1H-indazole. This reaction presents a classic challenge in heterocyclic chemistry: controlling the site of alkylation between the N1 and N2 positions. Direct alkylation typically yields a mixture of both regioisomers, necessitating careful reaction design and chromatographic separation.[3]

The regiochemical outcome is a delicate balance of steric hindrance, electronic effects, and the nature of the base and solvent system.[7] For instance, using sodium hydride in a non-polar solvent like THF often favors N1 alkylation, potentially through chelation of the sodium cation between the N2 nitrogen and an adjacent substituent.[8][9] Conversely, conditions that favor the more sterically accessible N2 nitrogen can be employed, though separation remains a critical final step.

Experimental Protocol: N-Methylation of 4-Bromo-1H-indazole

This protocol describes a general procedure for N-methylation, which produces a mixture of N1 and N2 isomers requiring purification.

Objective: To synthesize this compound and its N1-isomer from 4-bromo-1H-indazole.

Materials:

-

4-Bromo-1H-indazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (MeI)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Inert Atmosphere: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-bromo-1H-indazole (1.0 equiv).

-

Solvent Addition: Add anhydrous THF to the flask to create a solution or slurry (approx. 0.2 M concentration).

-

Deprotonation: Cool the mixture to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equiv, 60% dispersion) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole NH, forming the indazolide anion. The low temperature controls the exothermic reaction and hydrogen gas evolution.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes. The reaction mixture may become a clearer solution as the sodium indazolide salt forms.

-

Alkylation: Add methyl iodide (1.2-1.5 equiv) dropwise via syringe, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting material. Causality: MeI is a potent electrophile for the Sₙ2 reaction with the indazolide anion.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer two more times with EtOAc.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. Causality: The washes remove inorganic salts and residual THF.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a mixture of N1 and N2 isomers.

-

Purification: Purify the crude mixture using silica gel column chromatography. A gradient elution system (e.g., hexane/ethyl acetate) is typically effective. The N2-isomer (target compound) is generally less polar and will elute before the N1-isomer. Combine the fractions containing the pure product and concentrate to yield this compound.

Chemical Reactivity: The Gateway to Molecular Diversity

The synthetic utility of this compound lies primarily in the reactivity of its C4-bromo substituent. This aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for installing new aryl or vinyl groups at the C4 position.[10][11] This reaction's tolerance for a vast array of functional groups makes it an indispensable tool in the late-stage diversification of drug scaffolds.[12]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid or pinacol ester (1.2-1.5 equiv)

-

Palladium catalyst, e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

-

Base, e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equiv)

-

Solvent system, e.g., 1,4-dioxane and water (4:1 ratio)

-

Ethyl acetate (EtOAc)

-

Celite

Procedure:

-

Reaction Setup: To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Solvent Addition & Degassing: Add the dioxane/water solvent mixture. Seal the vessel and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by using several freeze-pump-thaw cycles. Causality: Removal of oxygen is critical as it can oxidize the Pd(0) active catalyst and lead to side reactions.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and ethyl acetate.

-

Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude material by silica gel column chromatography or recrystallization to obtain the desired C4-arylated product.

Applications in Research and Development

The primary application of this compound is as a strategic intermediate in the synthesis of high-value compounds.

-

Pharmaceutical Development: It is a key building block for synthesizing kinase inhibitors for oncology and has been used in the development of new drugs targeting neurological disorders.[13][14][15] The indazole core acts as a hinge-binding motif in many kinases, and the C4-position, made accessible by the bromo-handle, often points towards the solvent-exposed region of the active site, making it an ideal point for introducing substituents to enhance potency and selectivity.[16]

-

Agrochemicals: The compound is utilized in creating new agrochemicals, where the indazole scaffold can impart desired biological activity against pests and diseases.[13][14]

-

Material Science: Its defined structure and reactive handle make it a candidate for incorporation into advanced polymers and coatings, where the rigid heterocyclic core can bestow desirable thermal or photophysical properties.[14][17]

Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety.

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

Table 3: GHS Safety Information.

Handling Recommendations:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its synthesis, while requiring careful control of regiochemistry, is based on fundamental and well-understood principles of heterocyclic chemistry. The true power of this molecule is realized in its subsequent reactions, particularly palladium-catalyzed cross-couplings, which open the door to a vast chemical space of novel, functionalized indazoles. For researchers aiming to leverage the proven biological and material potential of the indazole scaffold, a thorough understanding of this key intermediate is an essential asset.

References

- Vertex AI Search. (n.d.). This compound. Retrieved January 11, 2026.

-

Yadav, G., & Kumar, A. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved January 11, 2026, from [Link]

-

Kumar, S., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available at: [Link]

-

El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved January 11, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

- El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7486-7495. DOI:10.1039/D0RA08598G

-

Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

-

Ali, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

-

CKSKP.COM. (n.d.). CAS No. 590417-93-9. Retrieved January 11, 2026, from [Link]

-

Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

-

RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved January 11, 2026, from [Link]

-

Asghar, M. N., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. Available at: [Link]

-

ResearchGate. (2016). 13 C NMR of indazoles. Retrieved January 11, 2026, from [Link]

-

Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

-

Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved January 11, 2026, from [Link]

-

Alam, R. M., & Keating, J. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry. Available at: [Link]

-

ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved January 11, 2026, from [Link]

-

Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Tetrahedron. Available at: [Link]

-

ResearchGate. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved January 11, 2026, from [Link]

-

University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved January 11, 2026, from [Link]

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ckskp.com [ckskp.com]

- 5. This compound(590417-93-9) 1H NMR [m.chemicalbook.com]

- 6. 590417-93-9|this compound|BLD Pharm [bldpharm.com]

- 7. research.ucc.ie [research.ucc.ie]

- 8. researchgate.net [researchgate.net]

- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. qcc.edu [qcc.edu]

- 14. jk-sci.com [jk-sci.com]

- 15. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 17. chemimpex.com [chemimpex.com]

synthesis of 4-Bromo-2-methyl-2H-indazole

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-methyl-2H-indazole

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, a key heterocyclic intermediate in the fields of pharmaceutical development, agrochemical research, and material science.[1][2] The primary synthetic challenge lies in the regioselective N-methylation of the 4-bromo-1H-indazole precursor, which can yield both the thermodynamically stable N1-isomer and the kinetically favored N2-isomer.[3][4] This document details two primary approaches: (1) a direct methylation followed by chromatographic separation and (2) a directed, kinetically controlled synthesis favoring the desired N2-isomer. We will explore the mechanistic underpinnings of these strategies, provide detailed, field-proven experimental protocols, and discuss the critical parameters that govern regioselectivity. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology for the synthesis of this important molecule.

Introduction: The Significance and Synthetic Challenge of N-Alkylated Indazoles

Indazole and its derivatives are privileged scaffolds in medicinal chemistry, recognized for a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[3][5][6] this compound, in particular, serves as a crucial building block for more complex molecules, especially in the development of novel drugs targeting neurological disorders.[1][2]

The core synthetic challenge in accessing N-substituted indazoles stems from the ambidentate nucleophilicity of the indazole anion. The parent 4-bromo-1H-indazole exists in tautomeric equilibrium, with the 1H-form being thermodynamically more stable.[3][6] Upon deprotonation, the resulting anion exhibits reactivity at both the N1 and N2 positions. Direct alkylation, therefore, frequently results in a mixture of N1- and N2-alkylated regioisomers, complicating purification and reducing the overall yield of the desired product.[7][8]

The regiochemical outcome is highly dependent on a variety of factors, including the choice of base, solvent, electrophile (alkylating agent), and reaction temperature.[4][9] Understanding the interplay between these factors is paramount for developing a selective and efficient synthesis. N1-substituted products are generally the thermodynamically more stable isomers, while N2-products are often the result of kinetic control.[4] This guide will provide the technical details to navigate this challenge and selectively synthesize the target N2-methylated product.

Strategic Approaches to Synthesis

Two primary strategies are presented for the . The choice of strategy will depend on the available resources, scale of the reaction, and the required purity of the final product.

Strategy A: Direct Methylation and Isomer Separation

This approach is the most straightforward, involving the direct methylation of 4-bromo-1H-indazole. While this method invariably produces a mixture of isomers, it can be effective if a robust separation technique is available.

Causality Behind Experimental Choices:

-

Base and Solvent: The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is standard for deprotonating the indazole N-H. However, these conditions can lead to variable N1:N2 ratios.[3][9] Polar aprotic solvents can favor solvent-separated ion pairs, which may reduce selectivity.[10]

-

Alkylating Agent: Methyl iodide or dimethyl sulfate are common methylating agents. Their reactivity can influence the kinetic vs. thermodynamic product distribution.

The primary drawback of this method is the reliance on column chromatography to separate the N1 and N2 isomers, which can be challenging and may not be suitable for large-scale production.

Strategy B: Directed N2-Alkylation (Kinetic Control)

A more elegant and efficient approach involves creating reaction conditions that kinetically favor the formation of the N2-isomer. Several methods have been reported to achieve high N2-selectivity in indazole alkylation.

Causality Behind Experimental Choices:

-

Acid Catalysis: The use of a strong acid catalyst, such as trifluoromethanesulfonic acid (TfOH), can promote selective N2-alkylation.[11] Under acidic conditions, the reaction proceeds through a different mechanism that favors substitution at the more nucleophilic N2 position.[10]

-

Specific Alkylating Agents: The use of alkyl 2,2,2-trichloroacetimidates, activated by a Lewis or Brønsted acid, has been shown to be a highly effective method for selective N2-alkylation of indazoles.[11] This method avoids the formation of the N1-isomer and often provides high yields.

-

Mitsunobu Reaction: The Mitsunobu reaction is another powerful tool that often shows a strong preference for producing the N2-regioisomer of indazoles.[9][10]

This guide will focus on an acid-catalyzed approach due to its operational simplicity and the ready availability of the required reagents.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheets (SDS) for all chemicals before use.

Protocol 1: Synthesis of 4-Bromo-1H-indazole (Precursor)

While 4-bromo-1H-indazole is commercially available, a common synthetic route involves the cyclization of a substituted aniline. For example, a Sandmeyer-type reaction starting from an appropriate amino-indazole or a cyclization of a bromo-substituted aniline can be employed.[12] For the purposes of this guide, we will assume the starting material, 4-bromo-1H-indazole, is obtained from a commercial source.

Protocol 2: Directed Synthesis of this compound (Strategy B)

This protocol is adapted from established methodologies for selective N2-alkylation of indazoles.[11]

Reaction Scheme:

Caption: Directed N2-methylation of 4-bromo-1H-indazole.

Materials and Reagents:

-

4-Bromo-1H-indazole (1.0 eq)

-

Methyl iodide (CH₃I, 1.5 eq)

-

Trifluoromethanesulfonic acid (TfOH, 0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-bromo-1H-indazole (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Slowly add methyl iodide (1.5 eq) to the stirred solution.

-

Catalyst Addition: Add trifluoromethanesulfonic acid (0.1 eq) dropwise to the reaction mixture. Caution: TfOH is a strong, corrosive acid.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Characterization and Data

The identity and purity of the synthesized this compound must be confirmed through analytical techniques.

| Property | Data | Source(s) |

| Molecular Formula | C₈H₇BrN₂ | [13] |

| Molecular Weight | 211.06 g/mol | |

| Appearance | Solid | |

| CAS Number | 590417-93-9 | [14] |

| InChI Key | OFOZLGCQBJDWRJ-UHFFFAOYSA-N | [13] |

| SMILES String | Cn1cc2c(Br)cccc2n1 | |

| Analytical Techniques | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), HPLC |

Workflow and Logic

The overall workflow for the directed synthesis is designed to maximize yield and purity by controlling the regioselectivity of the N-methylation step.

Caption: Experimental workflow for the directed .

Safety Information

A summary of key safety information for the target compound is provided below.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |

| Storage Class | 11 - Combustible Solids |

This information is based on available data and may not be exhaustive. Always consult the full SDS before handling.

Conclusion

The presents a classic challenge in heterocyclic chemistry: the control of regioselectivity. While direct methylation of the 4-bromo-1H-indazole precursor is a viable route, it necessitates a potentially difficult chromatographic separation of N1 and N2 isomers. The directed N2-alkylation protocol detailed in this guide offers a more efficient and scalable solution. By employing an acid catalyst to kinetically control the reaction, this method provides a reliable pathway to the desired 2-methyl isomer in high purity. The principles and protocols outlined herein provide researchers with a robust foundation for accessing this and other valuable N2-substituted indazole derivatives for application in drug discovery and materials science.

References

- This compound. Vertex AI Search.

- This compound | 590417-93-9. J&K Scientific.

- This compound AldrichCPR 590417-93-9. Sigma-Aldrich.

- This compound. Chem-Impex.

- This compound | 590417-93-9. ChemicalBook.

- This compound (C8H7BrN2). PubChemLite.

- 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis. ChemicalBook.

- This compound | CAS 590417-93-9. Chemical-Suppliers.

- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.

- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.

- CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Development of a selective and scalable N1-indazole alkyl

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

- 2H-Indazole synthesis. Organic Chemistry Portal.

- 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis. ChemicalBook.

- 4-bromo-5-methyl-1h-indazole, n1-boc protected (C13H15BrN2O2). PubChemLite.

- how to avoid N-1 vs N-2 isomeriz

- optimizing reaction conditions for bromo-indazole synthesis. Benchchem.

- Application Notes and Protocols for N-1 and N-2 Alkyl

- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal.

- Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.

- The regioselective Alkylation of some Indazoles using Trialkyl Orthoform

- Good Price CAS:1159511-73-5 | 4-Bromo-3-methyl-1H-indazole for Sale. ALFA CHEMICAL.

- 1159511-73-5|4-Bromo-3-methyl-1H-indazole|BLD Pharm. BLD Pharm.

Sources

- 1. qcc.edu [qcc.edu]

- 2. jk-sci.com [jk-sci.com]

- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. connectjournals.com [connectjournals.com]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. PubChemLite - this compound (C8H7BrN2) [pubchemlite.lcsb.uni.lu]

- 14. This compound | CAS 590417-93-9 | Chemical-Suppliers [chemical-suppliers.eu]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-methyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-2-methyl-2H-indazole, a key heterocyclic building block in contemporary chemical research. The information presented herein is intended to support laboratory research, process development, and the design of novel molecular entities in the pharmaceutical and materials science sectors.

Introduction: The Significance of the Indazole Scaffold

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The bicyclic system, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules with a wide array of pharmacological activities. The specific substitution pattern and the isomeric form of the indazole nucleus, particularly the distinction between 1H- and 2H-indazoles, play a critical role in determining the molecule's steric and electronic properties, and consequently its biological function and reactivity. This compound, with its defined regiochemistry, serves as a valuable intermediate for introducing the 2-methyl-2H-indazolyl moiety into larger, more complex molecules. Its applications are notable in the development of therapeutics for neurological disorders and in the formulation of advanced agrochemicals and materials.[2]

Molecular Structure and Identification

The structural integrity and unambiguous identification of a chemical entity are paramount in research and development. This compound is a substituted indazole with a bromine atom at the 4-position and a methyl group on the nitrogen at the 2-position of the indazole ring.

Key Identifiers:

| Identifier | Value |

| CAS Number | 590417-93-9[3][4][5] |

| Molecular Formula | C₈H₇BrN₂[3][4] |

| Molecular Weight | 211.06 g/mol [3][5] |

| IUPAC Name | This compound[2] |

| InChI Key | OFOZLGCQBJDWRJ-UHFFFAOYSA-N[2][3] |

| SMILES | Cn1cc2c(Br)cccc2n1[3] |

Below is a diagram illustrating the logical relationship of these key identifiers to the core compound.

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and application. The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value/Description | Source |

| Appearance | Solid | [3] |

| Boiling Point | 322.7 ± 15.0 °C (Predicted) | [6] |

| Density | 1.60 ± 0.1 g/cm³ (Predicted) | [6] |

| pKa | -0.02 ± 0.30 (Predicted) | [6] |

| XlogP | 2.3 (Predicted) | [7] |

Note on Physical State: While some initial commercial listings may have ambiguously described the compound, more reliable sources confirm its solid form at room temperature.

Solubility Profile: Based on its chemical structure, a nonpolar aromatic core with a polarizable bromine atom and a small alkyl group, this compound is expected to be sparingly soluble in water and soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

Synthesis and Characterization

The synthesis of 2H-indazoles often involves the regioselective alkylation of the parent indazole. The following protocol is a representative method based on general procedures for the N-alkylation of indazoles.

Representative Synthesis Protocol: N-Methylation of 4-Bromo-1H-indazole

The synthesis of this compound typically proceeds via the N-methylation of 4-bromo-1H-indazole. The regioselectivity of the methylation (N1 vs. N2) can be influenced by the choice of base, solvent, and alkylating agent.

Step-by-Step Methodology:

-

Deprotonation: To a solution of 4-bromo-1H-indazole in a suitable aprotic solvent (e.g., tetrahydrofuran or dimethylformamide), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C. The reaction mixture is stirred for a period to ensure complete deprotonation of the indazole nitrogen.

-

Alkylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, a mixture of N1 and N2 isomers, is then purified by column chromatography on silica gel to isolate the desired this compound.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

The unambiguous identification of this compound is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. The spectrum will show characteristic signals for the aromatic protons on the benzene ring, a singlet for the proton on the pyrazole ring, and a singlet for the N-methyl group. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the 4-bromo substitution pattern. While specific peak assignments require experimental data, a representative ¹H NMR spectrum is available from some suppliers.[8]

-

¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. The spectrum will show distinct signals for the aromatic carbons, the carbons of the pyrazole ring, and the N-methyl carbon.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (approximately equal intensities for M+ and M+2).

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum will show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-N bonds of the indazole ring.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Hazard Classification: The compound is classified as Acute Toxicity, Oral (Category 4).[3]

-

GHS Pictogram: GHS07 (Exclamation Mark)[3]

-

Hazard Statement: H302: Harmful if swallowed.[3]

-

Personal Protective Equipment (PPE): It is recommended to use standard laboratory PPE, including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the field of neurological disorders.[2]

-

Agricultural Chemistry: The indazole scaffold is present in some agrochemicals, and this compound can be used in the development of new crop protection agents.[2]

-

Materials Science: The unique electronic properties of the indazole ring make it an interesting component for the synthesis of novel organic materials with potential applications in electronics and photonics.[2]

Conclusion

This compound is a well-defined chemical entity with a growing importance in synthetic chemistry. This guide has provided a consolidated overview of its physical properties, synthesis, characterization, and safe handling. The data presented herein should serve as a valuable resource for researchers utilizing this versatile building block in their scientific endeavors.

References

-

PubChem. 4-bromo-2-methyl-6-(trifluoromethyl)-2H-indazole. [Link]

-

PubChem. 4-bromo-7-methoxy-2-methyl-2H-indazole. [Link]

-

Chemical-Suppliers.com. This compound | CAS 590417-93-9. [Link]

-

PubChemLite. This compound (C8H7BrN2). [Link]

-

Caribbean Journal of Science and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

-

Organic Chemistry Portal. 2H-Indazole synthesis. [Link]

-

National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

-

National Institutes of Health. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. [Link]

-

National Institutes of Health. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

-

Canadian Journal of Chemistry. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. [Link]

-

National Institutes of Health. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound AldrichCPR 590417-93-9 [sigmaaldrich.com]

- 4. This compound | CAS 590417-93-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. This compound - CAS:590417-93-9 - Sunway Pharm Ltd [3wpharm.com]

- 6. 590417-93-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. PubChemLite - this compound (C8H7BrN2) [pubchemlite.lcsb.uni.lu]

- 8. This compound(590417-93-9) 1H NMR spectrum [chemicalbook.com]

1H NMR spectrum of 4-Bromo-2-methyl-2H-indazole

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-methyl-2H-indazole

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial building block in the synthesis of a variety of bioactive molecules and functional materials.[1] The precise characterization of this intermediate is paramount for ensuring the integrity of subsequent synthetic steps and the purity of the final products. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as the most powerful tool for unambiguous structure elucidation.[2]

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. As a Senior Application Scientist, my objective is to move beyond a mere description of the spectrum. Instead, this document will explain the causal relationships between the molecular structure and the resulting NMR signals, offering field-proven insights into spectral interpretation, experimental design, and data validation. It is intended for researchers, scientists, and drug development professionals who require a robust understanding of this molecule's analytical signature.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first understand the molecule's structure and identify all chemically non-equivalent protons. This compound (C₈H₇BrN₂) possesses a bicyclic indazole core, with a bromine substituent at the C4 position and a methyl group at the N2 position.[3]

The structure contains five distinct sets of protons:

-

-CH₃: The three protons of the methyl group attached to N2.

-

H3: The single proton on the pyrazole ring at the C3 position.

-

H5, H6, H7: The three aromatic protons on the benzene ring.

Each of these proton environments will produce a unique signal in the ¹H NMR spectrum, characterized by its chemical shift (δ), integration, and multiplicity (splitting pattern).

Predicted ¹H NMR Spectrum: A Detailed Analysis

While an experimental spectrum is the ultimate confirmation, a predicted spectrum based on established principles of NMR and data from analogous structures provides a powerful framework for analysis.[4] The electronic environment of each proton is influenced by the aromatic ring currents, the electronegativity of the nitrogen and bromine atoms, and through-bond coupling effects.

The Aromatic Region (δ 7.0-8.5 ppm)

The protons on the benzene ring (H5, H6, and H7) form a complex ABC spin system. Their chemical shifts are dictated by their position relative to the bromine atom and the fused pyrazole ring.

-

H5 Proton: This proton is positioned ortho to the electron-withdrawing bromine atom. This proximity results in significant deshielding. It is also coupled to the adjacent H6 proton. Therefore, the H5 signal is predicted to appear as a doublet at the most downfield position of the aromatic protons.

-

H7 Proton: This proton is adjacent to the fused pyrazole ring and is coupled to the H6 proton. Its chemical environment is less influenced by the bromine atom at C4. It is expected to appear as a doublet.

-

H6 Proton: Situated between H5 and H7, this proton is coupled to both neighbors. Consequently, its signal will be split into a triplet (or more accurately, a doublet of doublets). It is expected to be the most upfield of the three aromatic protons.

-

H3 Proton: This proton is part of the five-membered pyrazole ring and is adjacent to the C4-bromo substituent. It has no adjacent protons to couple with, so its signal will be a singlet. The proximity to the electronegative bromine and the electronic nature of the 2H-indazole system will shift this proton significantly downfield.[5]

The Aliphatic Region (δ 4.0-4.5 ppm)

-

N-CH₃ Protons: The methyl group is attached to a nitrogen atom within the heterocyclic system. These three protons are chemically equivalent and have no adjacent protons for coupling. Therefore, they will produce a sharp singlet. The chemical shift is influenced by the deshielding effect of the nitrogen atom and the overall aromatic system. In related 2-methyl-indazole structures, this signal is typically found in the δ 4.1-4.3 ppm range.[6]

Summary of Predicted Spectral Data

The predicted ¹H NMR data for this compound in a standard solvent like CDCl₃ are summarized below.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H3 | ~ 8.25 | Singlet (s) | N/A | 1H |

| H5 | ~ 7.70 | Doublet (d) | J₅,₆ ≈ 8.0 | 1H |

| H7 | ~ 7.50 | Doublet (d) | J₇,₆ ≈ 8.0 | 1H |

| H6 | ~ 7.30 | Triplet (t) or (dd) | J₆,₅ ≈ 8.0, J₆,₇ ≈ 8.0 | 1H |

| N-CH₃ | ~ 4.20 | Singlet (s) | N/A | 3H |

Note: These are predicted values. Actual experimental values may vary slightly depending on the solvent, concentration, and instrument used.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Adherence to a rigorous and well-documented protocol is essential for acquiring high-quality, reproducible NMR data. This protocol is a self-validating system designed to ensure data integrity.

Materials and Equipment

-

Sample: this compound (~5-10 mg)

-

NMR Solvent: Chloroform-d (CDCl₃) with 0.03% Tetramethylsilane (TMS), 0.6 mL

-

Equipment: 400 MHz (or higher) NMR Spectrometer, 5 mm NMR tube, micropipette, analytical balance.

Step-by-Step Procedure

-

Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Transfer the solid into a clean, dry 5 mm NMR tube. c. Using a micropipette, add ~0.6 mL of CDCl₃ (with TMS) to the NMR tube. d. Cap the tube and gently vortex or invert until the sample is completely dissolved.

-

Instrument Setup: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to check the depth. b. Insert the sample into the NMR magnet. c. Load a standard proton experiment parameter set.

-

Data Acquisition: a. Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. b. Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak. c. Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise. d. Pulse Calibration: Determine the 90° pulse width for accurate integration. e. Acquire Spectrum: Set the spectral width to cover a range of -1 to 10 ppm. Acquire the spectrum using a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Perform phase correction on the spectrum. c. Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm. d. Integrate all signals. e. Analyze and report the chemical shifts, multiplicities, coupling constants, and integrations.

Workflow for Structural Verification

Caption: Workflow for ¹H NMR analysis of this compound.

Conclusion

The ¹H NMR spectrum is an indispensable tool for the structural verification of this compound. A thorough understanding of the molecule's electronic structure allows for an accurate prediction of the spectrum, which serves as a benchmark for experimental data. The aromatic region reveals a characteristic ABC spin system for the H5, H6, and H7 protons, while the downfield singlet for H3 and the upfield singlet for the N-methyl group provide definitive structural markers. By following a rigorous experimental protocol, researchers can acquire high-fidelity data, enabling confident characterization of this important synthetic intermediate and ensuring the quality and success of their research and development endeavors.

References

- He, W., Zhang, R., & Cai, M. (n.d.). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. The Royal Society of Chemistry.

- PubChem. (n.d.). This compound.

- J&K Scientific. (n.d.). This compound.

- Claramunt, R. M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(5), 2327–2337.

- (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.

- (2007).

- (n.d.). The NMR interpretations of some heterocyclic compounds which are....

- ChemicalBook. (n.d.). 4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole(1926172-50-0) 1H NMR.

- Sigma-Aldrich. (n.d.). This compound.

- Chemical-Suppliers. (n.d.). This compound | CAS 590417-93-9.

- OpenOChem Learn. (n.d.). Interpreting.

- (n.d.). Synthesis of 1H-Indazoles via Silver(I)

- ChemicalBook. (n.d.). This compound(590417-93-9) 1H NMR spectrum.

- BLD Pharm. (n.d.). 590417-93-9|this compound.

- ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids....

- Ying, S. (n.d.). Supplementary information for Ultrasound-assisted Bromination of Indazoles at C3 Position with Dibromohydantoin. The Royal Society of Chemistry.

- Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1.

- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- Wiley. (n.d.). 1-METHYL-3,5-DIBROMO-1H-INDAZOLE. SpectraBase.

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.).

- University of Wisconsin/ACS Division of Organic Chemistry. (n.d.). 1H NMR Chemical Shifts.

- Guidechem. (n.d.). 4-BroMo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

- (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology.

- Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles.

- Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675-15687.

- Alkorta, I., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46, 1408-1415.

Sources

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 4-Bromo-2-methyl-2H-indazole

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 4-Bromo-2-methyl-2H-indazole. Given the scarcity of publicly available experimental spectra for this specific molecule, this document synthesizes foundational principles of NMR spectroscopy, data from analogous substituted indazoles, and theoretical predictions to offer a robust and scientifically grounded interpretation. The content herein is designed to serve as an authoritative reference for the structural elucidation and quality control of this important heterocyclic compound.

Introduction to this compound and the Role of ¹³C NMR

This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The precise substitution pattern on the indazole core is critical to its biological activity and chemical properties. Therefore, unambiguous structural confirmation is paramount.

¹³C NMR spectroscopy is an indispensable analytical technique for determining the carbon framework of organic molecules. By measuring the chemical shifts of individual carbon atoms, researchers can deduce the connectivity, chemical environment, and electronic properties of the carbon skeleton. For a molecule like this compound, ¹³C NMR provides definitive evidence for the positions of the bromo and methyl substituents and confirms the overall integrity of the bicyclic indazole system.

Theoretical Framework: Understanding the ¹³C NMR Spectrum of the Indazole Core

The ¹³C NMR spectrum of a substituted indazole is best understood by first considering the parent indazole system. The indazole ring is an aromatic bicyclic system, and the chemical shifts of its carbon atoms are influenced by factors such as ring currents, the electronegativity of the nitrogen atoms, and the tautomeric form (1H- or 2H-).[2][3] In the case of this compound, the methyl group at the N2 position locks the tautomeric form, simplifying the spectral analysis.

The general regions for the carbon signals in the parent 2H-indazole are:

-

C3: Typically found downfield due to its position between two nitrogen atoms (in the pyrrole-like ring).

-

Carbons of the Benzene Ring (C4-C7): These resonate in the aromatic region, typically between 110 and 130 ppm.

-

Bridgehead Carbons (C3a and C7a): These carbons, part of both rings, also appear in the aromatic region, often at the lower and higher ends of this range, respectively.

Predictive Analysis of Substituent Effects

The introduction of a bromine atom at the C4 position and a methyl group at the N2 position induces predictable shifts in the ¹³C NMR spectrum.

The Influence of the 4-Bromo Substituent

-

Direct (alpha) Effect: The carbon directly attached to the bromine atom (C4) experiences a significant shielding effect due to the "heavy atom effect," shifting its resonance upfield compared to the unsubstituted position. However, bromine's electronegativity also has a deshielding inductive effect. The net result is a moderate downfield shift relative to the parent indazole, but the most notable characteristic is the direct attachment to bromine.

-

Ortho Effect: The adjacent carbons (C3a and C5) will be moderately influenced, typically with small shifts.

-

Para Effect: The carbon para to the bromine (C7) will also experience a minor shift.

The Influence of the 2-Methyl Substituent

-

N-Methyl Carbon: The methyl carbon itself will appear as a distinct signal in the aliphatic region of the spectrum, typically between 30-40 ppm.

-

Effect on the Indazole Ring: The N-methylation at the 2-position influences the electronic distribution within the heterocyclic ring. This can cause shifts in the nearby carbons, particularly C3 and C3a.

Predicted ¹³C NMR Data for this compound

Based on the principles outlined above and analysis of data for related substituted indazoles, the following table presents the predicted ¹³C NMR chemical shifts for this compound, recorded in a standard solvent such as CDCl₃.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C3 | ~125-130 | Located in the five-membered ring, adjacent to N2. Its chemical shift is influenced by the N-methyl group. |

| C3a | ~122-127 | Bridgehead carbon adjacent to the bromine-substituted carbon. |

| C4 | ~115-120 | Directly bonded to the electronegative bromine atom, leading to a downfield shift. This signal is often broadened or of lower intensity due to quadrupolar relaxation of the bromine nucleus. |

| C5 | ~128-133 | Aromatic CH carbon, ortho to the bromine substituent. |

| C6 | ~120-125 | Aromatic CH carbon, meta to the bromine substituent. |

| C7 | ~110-115 | Aromatic CH carbon, para to the bromine substituent. |

| C7a | ~145-150 | Bridgehead carbon bonded to N1, typically the most downfield of the ring carbons due to its electronic environment. |

| N-CH₃ | ~35-40 | Aliphatic carbon of the N-methyl group, appearing in a characteristic upfield region. |

Disclaimer: These are predicted values. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Visualizing the Molecular Structure

The following diagram illustrates the structure of this compound with IUPAC numbering for the carbon atoms, which corresponds to the assignments in the table above.

Caption: Molecular structure of this compound.

Standard Operating Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data, the following experimental protocol is recommended. This protocol is a self-validating system, incorporating necessary checks for instrument performance and sample integrity.

Sample Preparation

-

Mass Measurement: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

NMR Instrument Setup and Calibration

-

Instrument Tuning: Before inserting the sample, ensure the NMR spectrometer is tuned to the appropriate frequencies for both ¹H and ¹³C for the chosen probe.

-

Sample Insertion and Locking: Insert the sample into the spectrometer. The instrument's lock system should be engaged to lock onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

-

Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

Data Acquisition Parameters

The following is a standard set of parameters for a ¹³C{¹H} (proton-decoupled) experiment:

-

Spectrometer Frequency: e.g., 125 MHz for a 500 MHz instrument.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be accurately integrated, if quantitative data is needed.

-

Number of Scans (NS): 64 to 1024 scans, depending on the sample concentration. More scans will improve the signal-to-noise ratio.

-

Spectral Width (SW): A range of 0 to 220 ppm is generally sufficient to cover both aliphatic and aromatic carbons.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening factor, LB, of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by referencing the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and list all significant peaks in the spectrum.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the data acquisition and analysis process.

Caption: Workflow for ¹³C NMR data acquisition and analysis.

Conclusion

While experimental ¹³C NMR data for this compound is not readily found in the literature, a reliable prediction of its spectrum can be achieved through the application of fundamental NMR principles and comparison with related structures. This guide provides a detailed theoretical framework for understanding and predicting the ¹³C NMR spectrum of this molecule, a standardized protocol for its experimental acquisition, and the necessary visual aids to support researchers in their work. The combination of predictive analysis and a robust experimental workflow ensures a high degree of confidence in the structural verification of this compound for applications in research and development.

References

-

Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]

-

ResearchGate. (2016). ¹³C NMR of indazoles. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

Gzella, A., et al. (2018). ¹³C NMR chemical shifts (ppm) and ¹³C-¹⁹F coupling constants (Hz) in DMSO-d6. Molecules, 23(11), 2909. [Link]

-

Elguero, J., et al. (1995). ¹³C NMR of indazoles. Magnetic Resonance in Chemistry, 33(7), 555-562. [Link]

-

Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

-

Pérez-Gordillo, A. A., et al. (2022). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. [Link]

-

More O'Ferrall, R. A., & Murray, B. A. (1994). ¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (12), 2461-2470. [Link]

-

Singh, R., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1159-1181. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of 4-Bromo-2-methyl-2H-indazole

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Spectrum

In the landscape of modern pharmaceutical and chemical research, the indazole scaffold is a cornerstone, serving as a key intermediate in the synthesis of a multitude of bioactive compounds.[1] The specific derivative, 4-Bromo-2-methyl-2H-indazole (CAS: 590417-93-9), is of particular interest due to its utility in developing novel therapeutics, particularly for neurological disorders, and its role in biochemical research.[1] Mass spectrometry is not merely a tool for molecular weight confirmation; it is an indispensable technique for unambiguous structural verification, purity assessment, and metabolic profiling. This guide moves beyond a simple recitation of data, offering a deep dive into the causal logic behind the mass spectrometric behavior of this molecule. We will explore how to design robust experiments, anticipate fragmentation patterns, and interpret the resulting data with confidence, ensuring the scientific integrity of your research.

Foundational Physicochemical & Mass Spectrometric Principles

Before delving into experimental design, a clear understanding of the inherent properties of this compound is paramount.

-

Molecular Weight (Nominal): 211 g/mol [2]

-

Monoisotopic Mass: 209.97926 Da

The most defining feature for its mass spectrometric analysis is the presence of a single bromine atom. Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 relative abundance.[4] This results in a highly characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, which will appear as a pair of peaks (doublet) of almost equal intensity, separated by two mass-to-charge units (m/z). This "M/M+2" signature is a powerful diagnostic tool for identifying bromine-containing compounds in a complex mixture.[5]

The Critical Choice of Ionization Technique

The method used to generate ions from the neutral molecule fundamentally dictates the information that can be obtained. For this compound, two primary techniques offer complementary insights.

-

Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the molecule, causing it to eject an electron and form a radical cation (M•⁺).[6][7] The significant excess energy imparted leads to extensive and reproducible fragmentation.[6] This is invaluable for detailed structural elucidation, as the fragmentation pattern acts as a molecular fingerprint. EI is the gold standard for creating searchable library spectra.

-

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution by applying a high voltage to create an aerosol.[8] For a molecule like this compound, which contains basic nitrogen atoms, ESI in positive ion mode readily produces a protonated molecule, [M+H]⁺.[9][10] This process imparts very little excess energy, meaning the molecular ion is typically the most abundant species observed, with minimal in-source fragmentation.[8] This makes ESI the ideal choice for unequivocally determining the molecular weight.

The Power of Mass Resolution

The choice of mass analyzer determines the precision of the mass measurement, which is crucial for establishing the elemental composition.

-

Low-Resolution Mass Spectrometry (LRMS): Instruments like single quadrupoles measure m/z values to the nearest integer. While sufficient for observing the nominal mass and the characteristic M/M+2 bromine pattern, it cannot distinguish between molecules that share the same nominal mass but have different elemental formulas.

-

High-Resolution Mass Spectrometry (HRMS): Instruments such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) can measure m/z to several decimal places.[11] This exceptional mass accuracy allows for the determination of a unique molecular formula.[11][12][13] For instance, HRMS can easily differentiate C₈H₇⁷⁹BrN₂ from a hypothetical isomer with a different elemental composition that might have the same nominal mass.

Anticipated Fragmentation Pathways & Spectral Features

A priori understanding of likely fragmentation pathways is key to interpreting the resulting mass spectra. The structure of this compound suggests several high-probability fragmentation routes, particularly under the high-energy conditions of Electron Ionization.

Electron Ionization (EI) Fragmentation

The EI spectrum will be characterized by the molecular ion doublet and a series of fragment ions resulting from the cleavage of the weakest bonds.

-

Molecular Ion (M•⁺): The primary ion will be the radical cation at m/z 210 and 212 (reflecting the monoisotopic masses of C₈H₇⁸¹BrN₂ and C₈H₇⁷⁹BrN₂).

-

Loss of Bromine Radical (•Br): The C-Br bond is relatively weak, and its cleavage is a common pathway for bromoaromatic compounds.[14][15] This results in the loss of a bromine radical (•Br), yielding a prominent ion at m/z 130. This fragment will be a singlet, as it no longer contains bromine.

-

Loss of Methyl Radical (•CH₃): Cleavage of the N-CH₃ bond will result in the loss of a methyl radical (•CH₃), producing a fragment ion doublet at m/z 195/197.

-

Loss of Diazomethane (CH₂N₂): A rearrangement followed by the elimination of a stable neutral molecule like diazomethane from the molecular ion could lead to a bromophenylacetylene radical cation at m/z 180/182.

-

Ring Fragmentation: Subsequent fragmentation of the m/z 130 ion, likely through the loss of stable neutral molecules like hydrogen cyanide (HCN) or acetylene (C₂H₂), can provide further structural confirmation. For example, loss of HCN would yield an ion at m/z 103.

The following diagram illustrates the primary proposed fragmentation cascade under EI conditions.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. This compound AldrichCPR 590417-93-9 [sigmaaldrich.com]

- 3. This compound | CAS 590417-93-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. savemyexams.com [savemyexams.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Bromo-2-methyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the infrared (IR) spectroscopy of 4-Bromo-2-methyl-2H-indazole. As a crucial analytical technique in modern chemistry, IR spectroscopy offers a non-destructive method to probe the vibrational modes of molecules, yielding a unique spectral fingerprint that is invaluable for structural elucidation and quality control. This document is structured to provide not just a theoretical understanding but also practical insights into the interpretation of the IR spectrum of this specific indazole derivative, a scaffold of significant interest in medicinal chemistry and materials science.[1]

The Significance of this compound: A Structural Overview

This compound is a heterocyclic aromatic compound. The indazole core, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a prominent scaffold in numerous pharmacologically active compounds.[2] The substitution pattern of this particular derivative—a bromine atom at the 4-position and a methyl group on the N2 nitrogen of the pyrazole ring—imparts specific physicochemical properties that are critical to its function in various applications, from pharmaceutical intermediates to materials science.[1]

The precise structural confirmation of such molecules is paramount, and IR spectroscopy serves as a first-line analytical tool for verifying the presence of key functional groups and the overall molecular architecture.

The Fundamental Principles of IR Spectroscopy in the Context of this compound

Infrared spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation. This absorption is recorded as a peak in the IR spectrum. The position, intensity, and shape of these absorption bands provide a wealth of information about the molecule's structure.

For this compound, we can anticipate several characteristic vibrational modes:

-

Aromatic C-H Stretching: The hydrogen atoms attached to the benzene ring will exhibit stretching vibrations at frequencies typically above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: The methyl group attached to the nitrogen atom will have characteristic symmetric and asymmetric C-H stretching vibrations, usually appearing just below 3000 cm⁻¹.

-

C=C and C=N Stretching: The double bonds within the aromatic and pyrazole rings will produce a series of sharp absorption bands in the 1600-1400 cm⁻¹ region.

-

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds within the pyrazole ring will also appear in the fingerprint region.

-

C-Br Stretching: The carbon-bromine bond has a characteristic stretching vibration at lower wavenumbers, typically in the 700-500 cm⁻¹ range.

-

Out-of-Plane Bending (OOP): The C-H bonds on the substituted benzene ring will exhibit out-of-plane bending vibrations in the 900-675 cm⁻¹ region, the pattern of which can sometimes provide information about the substitution pattern.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable IR spectrum of this compound, a standardized experimental procedure is essential.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice due to its high sensitivity, resolution, and rapid data acquisition capabilities.

Sample Preparation:

-

Solid Phase (KBr Pellet Method):

-

Thoroughly dry a small amount (1-2 mg) of this compound and spectroscopic grade potassium bromide (KBr, approximately 200 mg).

-

Grind the mixture to a fine, homogenous powder using an agate mortar and pestle.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-